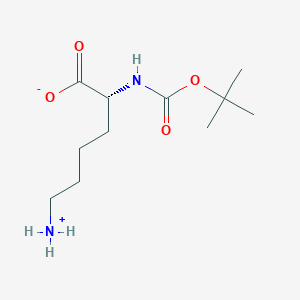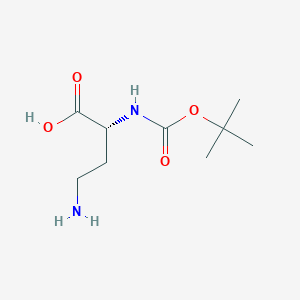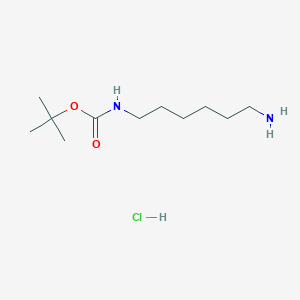
Fmoc-Tyr(PO3Me2)-OH
描述
Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-O-(dimethylphospho)-L-tyrosine, is an Fmoc protected tyrosine derivative . It has the empirical formula C26H26NO8P and a molecular weight of 511.46 . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr(PO3Me2)-OH can be represented by the SMILES stringCOP(=O)(OC)Oc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This indicates the presence of a dimethylphospho group attached to the tyrosine residue, and a fluorenylmethyloxycarbonyl (Fmoc) group providing protection to the amino acid during peptide synthesis. Physical And Chemical Properties Analysis
Fmoc-Tyr(PO3Me2)-OH is a white to off-white powder . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties are not detailed in the available resources.科学研究应用
Drug Delivery Systems
Fmoc-Tyr(PO3Me2)-OH plays a significant role in the development of drug delivery systems . Its incorporation into peptide-based hydrogels offers a biocompatible matrix for controlled drug release . These hydrogels can respond to various stimuli, ensuring that drugs are released at the right place and time within the body, enhancing therapeutic efficacy and reducing side effects .
Tissue Engineering
In tissue engineering , Fmoc-Tyr(PO3Me2)-OH contributes to the creation of scaffolds that support cell adhesion, survival, and proliferation . The self-assembling properties of peptides containing this compound form hydrogels that mimic the extracellular matrix, providing an ideal environment for tissue regeneration .
Diagnostic Imaging
For diagnostic imaging , the self-assembling peptides that include Fmoc-Tyr(PO3Me2)-OH can be used to develop contrast agents and diagnostic tools . These materials can improve the quality of imaging in techniques like MRI, aiding in the early detection and diagnosis of diseases.
Biotechnology Applications
In biotechnology , Fmoc-Tyr(PO3Me2)-OH is utilized in the synthesis of hybrid hydrogels that combine mechanical strength with the controlled release of bioactive molecules . These materials have potential applications in various biotechnological fields, including biosensors and environmental monitoring.
Materials Science
The compound’s role in materials science is pivotal due to its ability to form hydrogels with unique physical properties . These materials can be engineered to have specific functionalities, such as ion reduction activity, which can be applied in the development of new materials for electronics and nanotechnology.
Peptide Synthesis
Lastly, in peptide synthesis , Fmoc-Tyr(PO3Me2)-OH is used as a building block in solid-phase peptide synthesis (SPPS) . It allows for the introduction of phosphorylated tyrosine residues into peptides, which is crucial for studying phosphorylation-dependent biological processes and for the development of novel therapeutics.
安全和危害
未来方向
Fmoc-Tyr(PO3Me2)-OH, like other synthetic peptides, has potential uses in research and drug development . Synthetic peptides are important as drugs and in research, and the method of choice for producing these compounds is solid-phase peptide synthesis . The future of peptide-based drugs is promising .
作用机制
Target of Action
Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-protected tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
Fmoc-Tyr(PO3Me2)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amino acid tyrosine during the synthesis of the peptide chain . The Fmoc group is then removed, or deprotected, allowing the tyrosine to be incorporated into the growing peptide chain .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Tyr(PO3Me2)-OH is peptide synthesis . Specifically, it is involved in the formation of peptide bonds, which link amino acids together to form peptides . The use of Fmoc-Tyr(PO3Me2)-OH in this process can lead to the creation of peptides with specific sequences and structures .
Pharmacokinetics
The bioavailability of the peptides would depend on factors such as their size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
The result of Fmoc-Tyr(PO3Me2)-OH’s action is the formation of peptides with specific sequences and structures . These peptides can have a wide range of biological activities, depending on their sequence and structure .
Action Environment
The action of Fmoc-Tyr(PO3Me2)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of the resulting peptides can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes .
属性
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433636 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(PO3Me2)-OH | |
CAS RN |
127633-36-7 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















